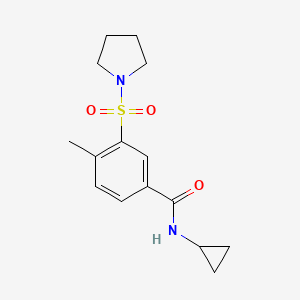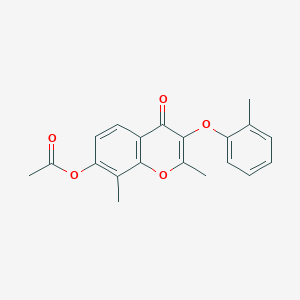
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a member of the benzamide class of compounds, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. It has also been shown to have anti-convulsant and anxiolytic effects, and to reduce the reinforcing effects of cocaine and other drugs of abuse.
実験室実験の利点と制限
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, and has been shown to be effective in a variety of animal models of neurological and psychiatric disorders. Its mechanism of action is well understood, and it has a favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy. It is also a highly potent compound, and care must be taken to ensure accurate dosing and minimize the risk of toxicity.
将来の方向性
There are several future directions for research on N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of substance use disorders, such as cocaine addiction. Clinical trials are currently underway to investigate its efficacy in this area. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as epilepsy and anxiety. Further research is needed to fully understand the safety and efficacy of this compound, and to identify its potential therapeutic applications in these and other areas.
合成法
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the resulting nitro compound and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The compound can also be prepared using other synthetic routes, such as the reaction of 4-methyl-3-chlorobenzoic acid with cyclopropylamine, followed by reaction with pyrrolidine-1-sulfonyl chloride.
科学的研究の応用
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an important neurotransmitter involved in the regulation of anxiety, mood, and sleep. This compound has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being studied in clinical trials for the treatment of cocaine addiction and other substance use disorders.
特性
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)21(19,20)17-8-2-3-9-17/h4-5,10,13H,2-3,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYKQAMPONDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)